2-bromo-N-(2-fluoro-5-nitrophenyl)benzamide
Description
2-bromo-N-(2-fluoro-5-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a fluorine atom, and a nitro group attached to a benzamide core
Properties
IUPAC Name |
2-bromo-N-(2-fluoro-5-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFN2O3/c14-10-4-2-1-3-9(10)13(18)16-12-7-8(17(19)20)5-6-11(12)15/h1-7H,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKOAWJQECYPMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-fluoro-5-nitrophenyl)benzamide typically involves the following steps:
Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group at the 5-position, yielding 2-fluoro-5-nitroaniline.
Bromination: The nitroaniline derivative is then subjected to bromination to introduce a bromine atom at the 2-position, forming 2-bromo-5-fluoro-2-nitroaniline.
Amidation: Finally, the brominated nitroaniline is reacted with benzoyl chloride under suitable conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-fluoro-5-nitrophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Coupling: Palladium catalysts with boronic acids or esters under basic conditions.
Major Products
Substitution: Formation of substituted benzamides.
Reduction: Formation of 2-amino-N-(2-fluoro-5-nitrophenyl)benzamide.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2-bromo-N-(2-fluoro-5-nitrophenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-fluoro-5-nitrophenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine, fluorine, and nitro groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(4-nitrophenyl)benzamide
- 2-bromo-N-(2-chloro-5-nitrophenyl)benzamide
- 2-bromo-N-(2-fluoro-4-nitrophenyl)benzamide
Uniqueness
2-bromo-N-(2-fluoro-5-nitrophenyl)benzamide is unique due to the specific positioning of the fluorine and nitro groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
